Home > Products > Screening Compounds P62230 > UCK2-IN-135546734
UCK2-IN-135546734 -

UCK2-IN-135546734

Catalog Number: EVT-1535672
CAS Number:
Molecular Formula: C23H22FN5O2S
Molecular Weight: 451.5204
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UCK2-IN-135546734 is a novel non-competitive UCK2 inhibitor, suppressing nucleoside salvage in cells both in the presence and absence of DHODH inhibitors.
Overview

UCK2-IN-135546734 is a small molecule inhibitor designed to target human uridine-cytidine kinase 2 (UCK2), an enzyme involved in the salvage pathway of pyrimidine nucleoside metabolism. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and other diseases where uridine metabolism is disrupted. The discovery and characterization of UCK2-IN-135546734 are part of broader efforts to identify inhibitors that can modulate nucleotide synthesis pathways, which are crucial for cellular proliferation and survival.

Source

The compound was identified through high-throughput screening of a library of approximately 40,000 small molecules, focusing on their ability to inhibit UCK2 activity. The screening process revealed several promising candidates, including UCK2-IN-135546734, which was characterized for its inhibitory potency and mechanism of action against the enzyme .

Classification

UCK2-IN-135546734 is classified as a small molecule inhibitor. It falls under the category of pyrazolo[3,4-d]- or triazolo[4,5-d]-pyrimidine derivatives, which are known for their diverse biological activities. The specific classification within medicinal chemistry highlights its relevance in drug design aimed at nucleotide metabolism modulation.

Synthesis Analysis

Methods

The synthesis of UCK2-IN-135546734 involves multi-step organic synthesis techniques commonly used in medicinal chemistry. The synthetic route typically includes:

  1. Formation of the Core Structure: The initial steps focus on constructing the pyrazolo or triazolo core, which serves as the backbone for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups to enhance biological activity and solubility.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical Details

The specific synthetic pathways and reagents used in the synthesis of UCK2-IN-135546734 are detailed in proprietary research documents but generally involve standard techniques such as:

  • Reflux conditions for reaction completion.
  • Column chromatography for purification.
  • Nuclear magnetic resonance spectroscopy for structural confirmation.
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: Approximately 245.30 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
Chemical Reactions Analysis

Reactions

UCK2-IN-135546734 primarily engages in competitive inhibition of UCK2 by binding to the active site, preventing substrate phosphorylation. The compound exhibits varying degrees of inhibition based on substrate concentration.

Technical Details

The kinetics of inhibition were assessed using:

  • IC₅₀ Values: The half-maximal inhibitory concentration was determined to be approximately 18.9 µM in initial screenings and validated at 48.0 µM during follow-up experiments .
  • Kinetic Parameters: Detailed kinetic studies revealed that the compound has a Ki value for uridine around 50 µM and for ATP around 31 µM.
Mechanism of Action

Process

The mechanism by which UCK2-IN-135546734 exerts its inhibitory effects involves:

  1. Binding Affinity: The compound competes with uridine and ATP for binding to UCK2.
  2. Enzyme Activity Modulation: By inhibiting UCK2, the compound disrupts the phosphorylation process essential for nucleotide salvage pathways.

Data

Experimental data indicate that at higher concentrations, UCK2-IN-135546734 can significantly reduce uridine phosphorylation rates, thus impacting cellular nucleotide pools necessary for DNA and RNA synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.

Chemical Properties

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize these properties accurately.

Applications

Scientific Uses

UCK2-IN-135546734 holds promise in various scientific applications:

  1. Cancer Research: As an inhibitor of UCK2, it may be utilized in studies focusing on cancer cell metabolism and proliferation.
  2. Drug Development: Its profile makes it a candidate for further development into therapeutics targeting metabolic dysregulation in diseases associated with nucleotide metabolism.
  3. Biochemical Studies: Used as a tool compound in biochemical assays to elucidate the role of UCK2 in cellular processes.
Introduction to UCK2 and Its Biochemical Significance

UCK2 in Pyrimidine Salvage Synthesis: Catalytic Mechanisms and Substrate Specificity

UCK2 functions as a homotetrameric enzyme (~112 kDa) with each monomer featuring a conserved α/β fold characteristic of the nucleoside monophosphate (NMP) kinase family. The active site comprises a five-stranded parallel β-sheet flanked by α-helices and a distinctive β-hairpin loop that forms a deep substrate-binding pocket [1] [7] [8]. Key structural elements govern its catalytic function:

  • Substrate Recognition: Specificity for pyrimidine ribonucleosides is mediated by hydrogen bonding between His117 and the 4-amino group of cytidine or the 6-oxo group of uridine. Tyr112 further stabilizes substrate orientation. Discrimination against deoxyribonucleosides occurs via interactions between Asp84/Arg166 and the 2′-/3′-hydroxyl groups of the ribose moiety [7] [8].
  • Catalytic Mechanism: Asp62 acts as the catalytic base, deprotonating the 5′-hydroxyl group to facilitate nucleophilic attack on the γ-phosphate of ATP. A magnesium ion coordinated by Ser34, Asp62, and Glu135 optimizes ATP positioning and charge distribution during phosphotransfer [7] [8].
  • Allosteric Regulation: UCK2 undergoes conformational changes upon ligand binding. Feedback inhibitors UTP/CTP induce loop destabilization and tetramer distortion, while substrate binding triggers an induced-fit mechanism that tightens the active site [7].

Table 1: Structural and Functional Features of UCK2

FeatureDescriptionFunctional Implication
Quaternary StructureHomotetramer with 222 symmetryEnsures cooperative kinetics and regulatory control
Key Catalytic ResiduesAsp62 (catalytic base), His117/Tyr112 (substrate specificity)Determines ribonucleoside selectivity and phosphoryl transfer efficiency
Metal CoordinationMg²⁺ bound to Ser34, Asp62, Glu135Stabilizes ATP orientation and transition state
Inhibitor BindingInduces loop flexibility and tetramer distortionAllosteric inhibition by UTP/CTP prevents product accumulation

UCK2 Overexpression in Oncogenesis: Metabolic and Non-Metabolic Roles

UCK2 overexpression is a hallmark of aggressive malignancies, including hepatocellular carcinoma (HCC), lung cancer, and acute leukemias. Its dysregulation contributes to tumorigenesis through dual mechanisms:

  • Metabolic Functions: As the rate-limiting enzyme in pyrimidine salvage, UCK2 hyperactivity replenishes nucleotide pools to support rapid cancer cell proliferation. Tumors with impaired de novo synthesis (e.g., those in hypoxic microenvironments) exhibit heightened dependence on UCK2-mediated salvage [2] [3]. UCK2 expression correlates with advanced disease stage and reduced survival in HCC and pancreatic cancer [3] [9].
  • Non-Metabolic Oncogenic Roles: UCK2 drives tumor progression through kinase-independent mechanisms:
  • Activation of oncogenic STAT3 signaling and upregulation of matrix metalloproteinases (MMP2/MMP9) to promote metastasis [3].
  • Stabilization of mTOR protein and PDPK1 mRNA to accelerate G1/S cell cycle transition [9].
  • Interaction with the CTLH-WDR26 E3 ligase complex, linking UCK2 turnover to mTORC1 signaling dynamics [2].
  • Regulatory Mechanisms: UCK2 overexpression is driven by:
  • Gene amplification at chromosome 1q22-23.2 in HCC [3]
  • Hypoxia-induced lncRNA NEAT1 acting as a miR-199a-3p sponge [3]
  • METTL3-mediated m6A RNA methylation enhancing mRNA stability [3]

Table 2: Oncogenic Mechanisms of UCK2 in Human Cancers

Role TypeMolecular MechanismPathogenic Consequence
MetabolicEnhanced pyrimidine salvage fluxSupports uncontrolled DNA/RNA synthesis in proliferating cells
Cell CyclemTOR stabilization and PDPK1 mRNA maintenanceAccelerates G1/S transition and cyclin expression
Pro-metastaticSTAT3 activation and MMP2/MMP9 inductionPromotes extracellular matrix degradation and invasion
Post-translationalCTLH-WDR26-mediated degradation inhibited by mTORC1Couples nutrient sensing to nucleotide salvage capacity

Rationale for UCK2 Inhibition: Therapeutic Implications in Neoplastic Proliferation

Pharmacological inhibition of UCK2 presents a multipronged anticancer strategy:

  • Nucleotide Exhaustion: UCK2 suppression depletes pyrimidine nucleotide pools, impairing RNA synthesis and ribosomal biogenesis. This triggers nucleolar stress, releasing ribosomal proteins that sequester MDM2 and activate p53-mediated apoptosis [6] [9].
  • Chemosensitization: UCK2 activates prodrugs like 5-fluorouridine and cyclopentenylcytidine. Paradoxically, inhibiting UCK2 in tumors with high salvage dependence synergizes with de novo pathway inhibitors (e.g., dihydroorotate dehydrogenase blockers) by inducing "pyrimidine crisis" [4] [6].
  • Immunomodulation: UCK2 knockdown in HCC models induces senescence-associated secretory phenotype (SASP), secreting TNFα, IL-1β, and CXCL10. This recruits natural killer cells and enhances MHC-I expression, sensitizing tumors to immune checkpoint blockade [9].
  • Overcoming Drug Resistance: UCK2 inhibition circumvents resistance to antimetabolites (e.g., gemcitabine) by targeting an orthogonal nucleotide supply pathway. Structural insights from Sm³⁺-derivative crystallography (PDB: 1UEJ) enable rational inhibitor design against the ATP-binding pocket and Mg²⁺ coordination site [1] [4].

The development of UCK2-IN-135546734 leverages these mechanisms, exploiting both catalytic and non-catalytic vulnerabilities in UCK2-high malignancies. Its in silico identification from natural product libraries highlights flavokawain B and alpinetin as structural inspirations, demonstrating UCK2 inhibition through reduced ADP generation in kinase assays [4].

Properties

Product Name

UCK2-IN-135546734

IUPAC Name

N-(3,5-Dimethylphenyl)-2-(((6-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)thio)acetamide

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.5204

InChI

InChI=1S/C23H22FN5O2S/c1-14-7-15(2)9-18(8-14)26-21(30)12-32-13-29-22-19(11-25-29)23(31)28-20(27-22)10-16-3-5-17(24)6-4-16/h3-9,11H,10,12-13H2,1-2H3,(H,26,30)(H,27,28,31)

InChI Key

QSPCTENVINKSOR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C)=CC(C)=C1)CSCN2N=CC3=C2N=C(CC4=CC=C(F)C=C4)NC3=O

Solubility

Soluble in DMSO

Synonyms

UCK2-IN-135546734

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.